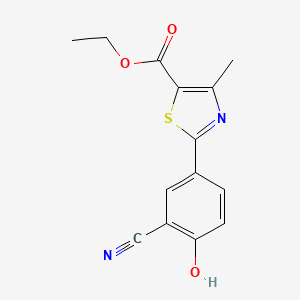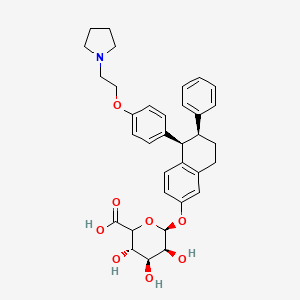
Acarbose EP Impurity F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acarbose EP Impurity F is an analytical impurity found in Acarbose EP, a drug product used primarily for the treatment of type 2 diabetes mellitus. Acarbose itself is an alpha-glucosidase inhibitor that prevents the breakdown of complex carbohydrates into simple sugars, thereby controlling blood sugar levels . This compound is a synthetic compound and is not present in any natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Acarbose EP Impurity F involves complex synthetic routes. The compound is synthesized through a series of chemical reactions that include the coupling of specific sugar moieties. The reaction conditions often involve the use of various solvents, catalysts, and temperature controls to ensure the correct formation of the impurity .
Industrial Production Methods: Industrial production of this compound is typically carried out in specialized laboratories equipped with advanced chromatographic systems. The process involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main product .
Analyse Chemischer Reaktionen
Types of Reactions: Acarbose EP Impurity F undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Acarbose EP Impurity F has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Acarbose EP.
Biology: Studied for its potential effects on various biological pathways and its interactions with enzymes.
Medicine: Investigated for its role in the treatment of diabetes and its potential side effects.
Industry: Used in the pharmaceutical industry for quality control and regulatory compliance
Wirkmechanismus
Acarbose EP Impurity F, like Acarbose, acts as a competitive inhibitor of alpha-glucosidase enzymes. These enzymes are responsible for breaking down complex carbohydrates into simple sugars. By inhibiting these enzymes, this compound reduces the absorption of glucose in the intestines, thereby lowering postprandial blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Acarbose Impurity A: Another impurity found in Acarbose EP, with a similar structure but different functional groups.
Acarbose Impurity B: Differentiated by its unique sugar moiety.
Acarbose Impurity C: Contains a different arrangement of hydroxyl groups.
Acarbose Impurity D: Characterized by its distinct molecular weight and structure.
Uniqueness: Acarbose EP Impurity F is unique due to its specific molecular structure and the particular synthetic route used for its preparation. Its distinct chemical properties make it an essential reference standard in the analysis and quality control of Acarbose EP .
Eigenschaften
CAS-Nummer |
83116-09-0 |
|---|---|
Molekularformel |
C31H53NO23 |
Molekulargewicht |
807.76 |
Aussehen |
Solid Powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(3R,5S)-5-(((2R,3R,4R,5S,6R)-5-(((2R,3R,4R,5S,6R)-5-(((2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(((1S,4S,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B602044.png)




![methyl 2-[3-(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B602049.png)







